molecular formula C17H24O5 B11198351 3-{4-Hydroxy-5,7-dimethyl-3-methylidene-2-oxo-2H,3H,3AH,4H,5H,8H,8AH-cyclohepta[B]furan-6-YL}propyl acetate

3-{4-Hydroxy-5,7-dimethyl-3-methylidene-2-oxo-2H,3H,3AH,4H,5H,8H,8AH-cyclohepta[B]furan-6-YL}propyl acetate

Cat. No.: B11198351
M. Wt: 308.4 g/mol
InChI Key: QKVABRCMWRXFAF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Inulicin can be synthesized through various chemical reactions. One method involves the extraction and separation of inula flowers. The compound is obtained by isolating the sesquiterpene lactone from the plant material .

Industrial Production Methods

Industrial production of inulicin typically involves large-scale extraction from Inula japonica. The process includes harvesting the plant, drying, and then using solvents to extract the active compound. The extract is then purified through various chromatographic techniques to obtain high-purity inulicin .

Chemical Reactions Analysis

Types of Reactions

Inulicin undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chromic acid is commonly used as an oxidizing agent.

    Reduction: Adams platinum catalyst in ethanol.

    Substitution: Acetic anhydride in pyridine.

Major Products

    Dihydroinulicin: Formed by hydrogenation.

    Monoacetyl derivative: Formed by acetylation.

    Various oxidized products: Formed by oxidation reactions.

Scientific Research Applications

Inulicin has a wide range of applications in scientific research:

Mechanism of Action

Inulicin exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Inulicin is unique among sesquiterpene lactones due to its specific biological activities and molecular structure. Similar compounds include:

Inulicin stands out due to its potent anti-inflammatory, anticancer, and cardioprotective properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-(4-hydroxy-5,7-dimethyl-3-methylidene-2-oxo-4,5,8,8a-tetrahydro-3aH-cyclohepta[b]furan-6-yl)propyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O5/c1-9-8-14-15(11(3)17(20)22-14)16(19)10(2)13(9)6-5-7-21-12(4)18/h10,14-16,19H,3,5-8H2,1-2,4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKVABRCMWRXFAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C2C(CC(=C1CCCOC(=O)C)C)OC(=O)C2=C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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